Benperidol

Descripción general

Descripción

Benperidol es un derivado de la butirofenona altamente potente que se utiliza principalmente como medicamento antipsicótico. Es conocido por su eficacia en el tratamiento de síndromes de hipersexualidad y esquizofrenia. This compound se considera el neuroléptico más potente disponible en el mercado europeo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Benperidol se sintetiza mediante la alquilación de 4-(2-ceto-1-benzimidazolinil)piperidina con 4-cloro-4’-fluorobutirofenona . Las condiciones de reacción típicamente implican el uso de un solvente adecuado y una base para facilitar el proceso de alquilación.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y eficacia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: Benperidol experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el anillo de piperidina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de this compound, mientras que la reducción puede producir derivados de this compound reducidos.

Aplicaciones Científicas De Investigación

Treatment of Schizophrenia

Benperidol is recognized for its high neuroleptic potency, particularly in blocking dopamine D2 receptors, which positions it as a viable option for treating schizophrenia. Early studies indicated its effectiveness, especially in patients with recent onset psychotic symptoms, including delusions and hallucinations . However, systematic reviews have pointed out that there is insufficient data from randomized controlled trials to conclusively assess its clinical effects compared to other antipsychotics like perphenazine .

Clinical Findings

- Efficacy : this compound has shown promise in managing acute psychotic episodes and may be beneficial for specific subgroups of patients .

- Adverse Effects : The drug is associated with a high incidence of extrapyramidal symptoms, including rigidity and akathisia, which can limit its use in some patients .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Following administration, this compound exhibits rapid absorption and a short half-life, necessitating multiple daily doses for effective management .

Key Pharmacokinetic Parameters

| Administration Route | Distribution Half-Life | Elimination Half-Life | Bioavailability |

|---|---|---|---|

| Intravenous | 3.2 minutes | 5.80 hours | - |

| Oral Liquid | 0.33 hours | 5.5 hours | 48.6% |

| Oral Tablet | 1.1 hours | 4.7 hours | 40.2% |

These parameters indicate significant intersubject variability, which is critical for clinicians when determining dosing regimens .

Treatment of Sexual Offenders

This compound has also been explored as a treatment option for sexual offenders to manage abnormal sexual desires. A study involving twenty-eight men convicted of sexual offenses demonstrated that this compound effectively abolished sexual desire without significant side effects requiring treatment discontinuation .

Study Insights

- Dosage : The standard dosage administered was 0.25 mg three times daily.

- Outcomes : Participants reported satisfaction with the medication's ability to control their sexual urges, although some noted persistent sexual fantasies despite the loss of desire.

Safety Profile and Adverse Effects

While this compound is effective for certain conditions, it carries a risk of adverse effects, particularly extrapyramidal symptoms due to its potent D2 receptor antagonism . Additionally, studies suggest that this compound may be less likely to cause QTc prolongation compared to haloperidol, indicating a potentially safer cardiac profile .

Common Adverse Effects

- Extrapyramidal symptoms (e.g., rigidity, akathisia)

- Dystonia

- Tardive dyskinesia

- Sedation

Mecanismo De Acción

Benperidol ejerce sus efectos principalmente a través del antagonismo de los receptores de dopamina, particularmente los receptores D2 y D4 . También exhibe un antagonismo más débil de los receptores de serotonina (5-HT2A). Al bloquear estos receptores, el this compound reduce la actividad de la dopamina y la serotonina, lo que lleva a sus efectos antipsicóticos.

Comparación Con Compuestos Similares

Benperidol se compara a menudo con otros derivados de la butirofenona como el haloperidol, el droperidol y el bromperidol . Si bien todos estos compuestos comparten mecanismos de acción similares, el this compound se distingue por su mayor potencia y aplicaciones clínicas específicas.

Compuestos similares:

Haloperidol: Otro antipsicótico potente utilizado para tratar la esquizofrenia y la psicosis aguda.

Droperidol: Se utiliza principalmente por sus propiedades antieméticas y sedantes.

Bromperidol: Similar en estructura al this compound pero con diferentes propiedades farmacocinéticas.

La combinación única de alta potencia y antagonismo específico de los receptores de this compound lo convierte en un compuesto valioso tanto en entornos clínicos como de investigación.

Actividad Biológica

Benperidol is an antipsychotic medication belonging to the butyrophenone class, primarily used in the treatment of schizophrenia and other psychotic disorders. This article delves into its biological activity, pharmacological properties, and clinical applications, supported by data tables and case studies.

Pharmacological Profile

Mechanism of Action

This compound functions primarily as a dopamine D2 receptor antagonist, exhibiting a high affinity for this receptor type. Its potency in blocking dopamine receptors is significantly greater than that of chlorpromazine, with estimates suggesting that this compound's antagonistic potency is approximately 100 times higher than chlorpromazine and superior to haloperidol . Additionally, this compound has some affinity for serotonin receptors and exhibits antihistaminergic and alpha-adrenergic properties at higher doses, although its anticholinergic effects are minimal .

Pharmacokinetics

This compound is well-absorbed after oral administration but undergoes significant first-pass metabolism. The recommended initial dosage ranges from 2 to 6 mg per day, with a maximum dose of 40 mg per day. Due to its short half-life of about eight hours, it is typically administered three times daily .

Clinical Efficacy

Schizophrenia Treatment

Early studies indicated that this compound could be effective for patients with recent-onset schizophrenia, particularly those experiencing delusions and hallucinations . However, the evidence base is limited; a review highlighted the lack of robust randomized controlled trials assessing its efficacy compared to other antipsychotics. One small trial suggested that this compound was inferior to perphenazine in terms of global state improvement .

Case Study: Treatment of Sexual Offenders

A notable application of this compound was documented in a study involving 28 male sexual offenders. The administration of 0.25 mg tablets three times daily resulted in the abolition of sexual desire and an inability to achieve erections. Participants reported satisfaction with the medication's control over their abnormal sexual urges, indicating potential utility as an antilibidinal agent in selected populations .

Adverse Effects

This compound is associated with several adverse effects due to its pharmacological profile. Common extrapyramidal symptoms include:

- Rigidity

- Tremor

- Akathisia

- Acute dystonias

- Tardive dyskinesia

Table 1: Adverse Effects Associated with this compound

| Adverse Effect | Description |

|---|---|

| Rigidity | Muscle stiffness and inflexibility |

| Tremor | Involuntary shaking movements |

| Akathisia | Inner restlessness and inability to stay still |

| Acute Dystonias | Sudden muscle contractions |

| Tardive Dyskinesia | Repetitive, involuntary movements |

Research Findings

Recent studies have explored this compound's biochemical interactions beyond its antipsychotic effects. For instance:

- Alzheimer's Disease: Research indicated that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially offering neuroprotective benefits against Alzheimer's disease pathology .

- Binding Affinity Studies: A study utilizing the radioligand -benperidol demonstrated specific binding characteristics relevant for understanding its interaction with D2 receptors in vivo. The dissociation constant () was found to be approximately 4.4 nmol/L, indicating a strong binding affinity .

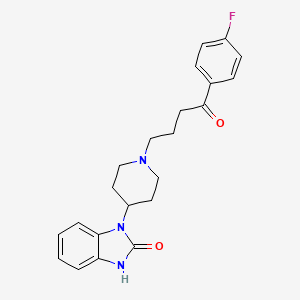

Propiedades

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBOTPHFXYHVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045364 | |

| Record name | Benperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062-84-2, 983-42-6 | |

| Record name | Benperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benperidol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENPERIDOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Frenactyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benperidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.